molecular formula C7H4BrN3O2 B1449847 5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid CAS No. 2089651-75-0

5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

Cat. No.: B1449847
CAS No.: 2089651-75-0
M. Wt: 242.03 g/mol
InChI Key: KMVHGALKSSQFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazolopyridines in Heterocyclic Chemistry

Pyrazolopyridines constitute a fundamental class of bicyclic nitrogen-containing heterocycles that result from the structural fusion of pyrazole and pyridine ring systems. These compounds occupy a central position in heterocyclic chemistry due to their remarkable structural diversity and extensive biological activities. The pyrazolopyridine framework represents one of the most extensively studied heterocyclic systems, with over 300,000 documented structures and more than 5,000 research publications, including approximately 2,400 patents. The prevalence of pyrazolopyridines in chemical literature reflects their fundamental importance as building blocks for pharmaceuticals, agrochemicals, and advanced materials.

The structural architecture of pyrazolopyridines enables multiple substitution patterns and tautomeric forms, contributing to their versatility in chemical synthesis and biological applications. The fusion of the electron-deficient pyridine ring with the electron-rich pyrazole moiety creates unique electronic properties that distinguish these heterocycles from their individual components. This electronic complementarity results in compounds that exhibit enhanced stability, improved pharmacokinetic properties, and diverse reactivity patterns that facilitate selective functionalization reactions.

Pyrazolopyridines demonstrate exceptional utility in medicinal chemistry applications, particularly due to their structural similarity to naturally occurring purine bases such as adenine and guanine. This biomimetic character enables pyrazolopyridines to interact effectively with biological targets, including enzymes, receptors, and nucleic acids. The systematic investigation of pyrazolopyridine derivatives has revealed their potential across numerous therapeutic areas, including oncology, neurology, infectious diseases, and inflammatory conditions.

The synthetic accessibility of pyrazolopyridines through established methodologies, combined with their structural modularity, makes them attractive scaffolds for combinatorial chemistry approaches. Modern synthetic strategies enable the preparation of diverse pyrazolopyridine libraries with controlled substitution patterns, facilitating structure-activity relationship studies and optimization of biological properties.

Structural Classification of Pyrazolo[3,4-c]pyridine Scaffolds

The pyrazolo[3,4-c]pyridine scaffold represents a specific regioisomeric arrangement within the broader pyrazolopyridine family, characterized by the [3,4-c] fusion pattern between the pyrazole and pyridine rings. This particular isomeric form exhibits distinct structural features that differentiate it from other pyrazolopyridine variants, including the [3,4-b], [4,3-c], and [1,5-a] isomers. The [3,4-c] designation indicates that the pyrazole ring is fused to positions 3 and 4 of the pyridine moiety, creating a specific spatial arrangement of nitrogen atoms and potential substitution sites.

The molecular framework of pyrazolo[3,4-c]pyridines contains five distinct positions available for chemical modification, designated as positions 1, 2, 3, 5, and 7 according to established nomenclature conventions. Each position offers unique reactivity characteristics and steric environments, enabling selective functionalization strategies. Position 1 and 2 correspond to the nitrogen atoms of the pyrazole ring and can be accessed through protection-group chemistry and nitrogen-alkylation reactions. Position 3 represents the carbon atom adjacent to both nitrogen centers and serves as a common site for electrophilic substitution and cross-coupling reactions.

Position 5 of the pyrazolo[3,4-c]pyridine scaffold corresponds to the carbon atom ortho to the pyridine nitrogen and exhibits enhanced electrophilicity due to the electron-withdrawing nature of the adjacent nitrogen atom. This position proves particularly amenable to palladium-catalyzed Buchwald-Hartwig amination reactions and other nucleophilic substitution processes. Position 7 represents the carbon atom meta to the pyridine nitrogen and can be selectively functionalized through directed metalation reactions using reagents such as 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex.

The tautomeric behavior of unsubstituted pyrazolo[3,4-c]pyridines presents additional structural considerations, with equilibrium between 1H- and 2H-tautomeric forms depending on substitution patterns and environmental conditions. Computational studies indicate that the 1H-tautomer generally predominates in most chemical environments, although specific substituents can influence this equilibrium significantly.

Position Reactivity Character Preferred Reaction Types Typical Substitution Patterns
1 Nucleophilic nitrogen N-alkylation, protection chemistry Alkyl, aryl, protecting groups
2 Nucleophilic nitrogen N-alkylation, hydrogen bonding Alkyl, aryl, hydrogen
3 Electrophilic carbon Cross-coupling, carboxylation Carboxylic acids, esters, amides
5 Electrophilic carbon Buchwald-Hartwig amination Amines, halides, ethers
7 Nucleophilic carbon Directed metalation Aryl, alkyl, heteroaryl groups

Historical Context of 5-Bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid Research

The development of this compound represents a significant milestone in the evolution of pyrazolopyridine chemistry, with research foundations tracing back to early investigations of heterocyclic synthesis methodologies. The initial exploration of pyrazolopyridine compounds began in the early 20th century, with Ortoleva's pioneering synthesis of the first monosubstituted 1H-pyrazolo[3,4-b]pyridine in 1908, followed by Bulow's synthesis of N-phenyl-3-methyl substituted derivatives in 1911. These early investigations established fundamental synthetic principles that would later inform the development of more complex pyrazolopyridine variants.

The specific interest in brominated pyrazolo[3,4-c]pyridine derivatives emerged from recognition of halogen substitution as a versatile handle for further synthetic elaboration. The synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine, bearing Chemical Abstracts Service number 929617-35-6, provided a key intermediate for accessing more complex derivatives. The preparation of this compound typically involves diazotization reactions of appropriately substituted aminopyrazolopyridine precursors, followed by halogenation using copper-catalyzed processes.

The introduction of carboxylic acid functionality at the 3-position of the pyrazolo[3,4-c]pyridine scaffold represented a significant advancement in structural diversity and biological activity optimization. The resulting this compound, identified by Chemical Abstracts Service number 2089651-75-0, incorporates both electrophilic halogen substitution and nucleophilic carboxylate functionality within a single molecular framework. This dual functionalization pattern enables orthogonal reactivity modes and facilitates the construction of complex molecular architectures through sequential synthetic transformations.

The historical development of synthetic methodologies for accessing this compound reflects broader trends in heterocyclic chemistry, including the increasing emphasis on regioselective functionalization and the development of palladium-catalyzed cross-coupling methodologies. Modern synthetic approaches leverage these advanced techniques to achieve precise control over substitution patterns and stereochemical outcomes, enabling the preparation of structurally complex derivatives with defined biological activities.

Significance in Medicinal Chemistry and Pharmaceutical Development

The significance of this compound in medicinal chemistry derives from its structural features that enable diverse biological interactions and synthetic versatility that facilitates structure-activity relationship optimization. The compound exemplifies the concept of privileged scaffolds in drug discovery, representing molecular frameworks that demonstrate consistent biological activity across multiple therapeutic targets and disease areas. The pyrazolopyridine core structure exhibits inherent drug-like properties, including appropriate molecular weight, favorable lipophilicity characteristics, and hydrogen bonding capacity that contribute to oral bioavailability and target engagement.

The bromine substitution at position 5 provides a strategic synthetic handle for introducing diverse functional groups through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling processes. This synthetic accessibility enables medicinal chemists to rapidly explore chemical space around the pyrazolo[3,4-c]pyridine scaffold, facilitating the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties. The electron-withdrawing character of the bromine substituent also modulates the electronic properties of the heterocyclic system, potentially influencing binding interactions with biological targets.

The carboxylic acid functionality at position 3 contributes multiple beneficial characteristics for pharmaceutical applications, including enhanced water solubility, hydrogen bonding capacity, and potential for salt formation to improve physicochemical properties. The carboxylate group can participate in key binding interactions with protein targets, including electrostatic interactions with positively charged residues and coordination with metal ions in enzyme active sites. Additionally, the carboxylic acid moiety can be readily converted to various derivatives, including esters, amides, and hydroxamic acids, enabling further optimization of biological activity and pharmacokinetic properties.

Fragment-based drug discovery approaches have identified pyrazolo[3,4-c]pyridine scaffolds as valuable starting points for lead compound development, particularly due to their compact size, multiple derivatization sites, and demonstrated biological activity. The specific combination of bromine and carboxylic acid substituents in this compound provides complementary functionalization options that enable growth vector exploration in multiple directions. This vectorial functionalization capability proves essential for optimizing compounds to complement specific protein binding sites and achieve desired selectivity profiles.

Therapeutic Area Target Class Key Interactions Development Status
Oncology Kinase inhibitors ATP-binding site mimicry Preclinical research
Neurology Neurotransmitter receptors Hydrogen bonding networks Lead optimization
Infectious diseases Enzyme inhibitors Metal coordination Target identification
Inflammation Cytokine modulators Electrostatic interactions Hit-to-lead progression

The pharmaceutical relevance of this compound extends beyond its utility as a synthetic intermediate to encompass potential direct therapeutic applications. Research investigations have demonstrated that pyrazolopyridine derivatives exhibit neuroprotective effects in cellular models of neurodegeneration, with mechanisms involving modulation of apoptotic pathways and protection against oxidative stress. The structural features of this compound position it as a candidate for further development in neurodegenerative disease applications, particularly given the demonstrated efficacy of related pyrazolopyridine compounds in protecting against cellular damage induced by neurotoxins.

Properties

IUPAC Name

5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVHGALKSSQFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H4BrN3O2
  • Molecular Weight : 242.03 g/mol
  • CAS Number : 916325-85-4

The primary biological activity of this compound is linked to its role as an inhibitor of tropomyosin receptor kinases (TRKs). These kinases are crucial in regulating cell proliferation and differentiation. Inhibition of TRKs can lead to reduced cancer cell growth and proliferation, making this compound a candidate for cancer therapeutics .

Antiproliferative Effects

Research has demonstrated that derivatives of 5-bromo-1H-pyrazolo[3,4-C]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
C03Km-120.304
C03MCF-7>40
C03HUVEC>36.69

The compound C03 showed selective inhibition towards the Km-12 colorectal cancer cell line while exhibiting minimal effects on MCF-7 (breast cancer) and HUVEC (normal endothelial) cells, indicating a favorable therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of 5-bromo-1H-pyrazolo[3,4-C]pyridine have demonstrated antimicrobial activities. For example, synthesized compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected derivatives:

CompoundActivity Against Gram-positive StrainsActivity Against Gram-negative Strains
8aExcellentModerate
8cExcellentModerate
8dExcellentModerate
8iExcellentModerate

These compounds were compared to standard antibiotics like streptomycin and exhibited significant antioxidant properties as well .

Study on TRK Inhibition

In a study focused on the synthesis and evaluation of various pyrazolo[3,4-b]pyridine derivatives, one compound (C03) was highlighted for its effective inhibition of TRKA with an IC50 value of 56 nM. This study emphasized the compound's selectivity and low off-target effects, suggesting its potential for further clinical development in targeted cancer therapies .

Antioxidant Properties

Another research effort evaluated the antioxidant capabilities of several derivatives of 5-bromo-1H-pyrazolo[3,4-C]pyridine. The DPPH radical scavenging assay indicated that compounds such as 8c and 8i exhibited significant antioxidant activity, which is beneficial in reducing oxidative stress related to various diseases including cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid with structurally related compounds:

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound 1403767-19-0 Pyrazolo[3,4-c]pyridine Br (C5), COOH (C3) 242.03 Cdk inhibitors, antiproliferative agents
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 916325-85-4 Pyrazolo[3,4-b]pyridine Br (C5), COOH (C3) 242.03 Benzimidazole-based anticancer agents
5-Chloro-1H-pyrazolo[3,4-c]pyridine 76006-08-1 Pyrazolo[3,4-c]pyridine Cl (C5), H (C3) 154.57 Intermediate for functionalized heterocycles
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine 893722-46-8 Pyrazolo[3,4-b]pyridine Br (C5), Cl (C3) 232.46 Unknown (structural analogue)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid - Pyrrolo[2,3-b]pyridine Br (C5), COOH (C3) 241.04 Fluorescent probes for cancer studies

Key Differences and Implications

Core Structure Variations :

  • Pyrazolo[3,4-c]pyridine (target compound) vs. pyrazolo[3,4-b]pyridine (e.g., CAS 916325-85-4): The position of the nitrogen atoms in the fused pyridine ring alters electronic properties and binding affinity. For example, pyrazolo[3,4-b]pyridine derivatives are more commonly used in benzimidazole-based anticancer agents .
  • Pyrrolo[2,3-b]pyridine (e.g., Sigma-Aldrich compound): Replacing the pyrazole ring with pyrrole increases π-electron density, affecting solubility and interaction with biological targets .

Substituent Effects: Bromine vs. Carboxylic Acid vs. Ester: The free carboxylic acid group (as in the target compound) facilitates direct coupling reactions, whereas ester derivatives (e.g., ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, CAS 1131604-85-7) require hydrolysis for further functionalization .

Synthetic Routes: The target compound is synthesized via sequential oxidation and bromination, achieving an 18% yield , whereas 5-bromo-1H-pyrazolo[3,4-c]pyridine (4b) is prepared using NaNO₂ and Ac₂O, followed by mesylation (92% yield) .

Biological Activity :

  • The methoxymethyl-substituted derivative L3 (5-bromo-3-(4-methoxymethyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine) exhibits potent Cdk inhibitory activity, highlighting the importance of substituents on the benzimidazole moiety .
  • In contrast, pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives are used in fluorescent probes for BRAF kinase studies, indicating divergent applications based on core structure .

Physicochemical Properties

Property This compound 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 5-Chloro-1H-pyrazolo[3,4-c]pyridine
LogP ~1.5 (estimated) ~1.5 (similar structure) ~1.0 (lower due to Cl)
Water Solubility Low (carboxylic acid improves slightly) Low Moderate
Hydrogen Bond Acceptors 5 5 3
Topological Polar Surface Area (Ų) 83.7 83.7 41.6

Preparation Methods

Ester Intermediate and Subsequent Hydrolysis (Ethyl Ester Route)

A patent describes a method for preparing 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid derivatives, including brominated analogs, via ethyl ester intermediates:

  • Key Intermediate: 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester
  • Reaction Conditions:
    • Diazotization of precursor compound V with sodium nitrite in dilute sulfuric or hydrochloric acid at low temperature (preferably -5 °C to 0 °C)
    • Molar ratio of compound V to sodium nitrite controlled between 1:1 to 1:2
  • Advantages:
    • Mild reaction conditions
    • Simple handling and work-up
    • High yield (>90%) reported for ester formation
  • Subsequent Step: Hydrolysis of the ethyl ester to yield the free carboxylic acid (this compound)
  • Additional Notes: The method emphasizes careful control of molar ratios and temperature to optimize yield and purity.

Halogenation and Functionalization Approach

Another synthetic approach involves halogenation of pyrazolo-pyridine intermediates followed by functional group transformations:

  • Iodination Example: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine prepared by reaction with iodine in organic solvents at room temperature, followed by extraction and washing steps.
  • This halogenated intermediate can be used for further substitution reactions, including amination or sulfonamide formation, which may lead to carboxylic acid derivatives by subsequent functional group modifications.
  • Though this method focuses more on halogenated derivatives, it provides insight into the versatility of pyrazolo-pyridine core functionalization.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Diazotization & Cyclization 2-Bromo-5-amino-4-picoline NaNO2, AcOH, RT 59 Intermediate pyrazolo-pyridine core
Ester Intermediate Route Compound V (precursor) NaNO2, dilute H2SO4 or HCl, -5 to 0 °C >90 Ethyl ester intermediate, mild conditions
Halogenation & Functionalization Pyrazolo-pyridine derivatives Iodine, organic solvent, RT 82.5 (iodination) Useful for further derivatization

Detailed Research Findings and Considerations

  • Reaction Temperature and Molar Ratios: The control of temperature, especially low temperature during diazotization (-5 to 0 °C), and stoichiometric balance between sodium nitrite and precursor are critical for high yields and purity.
  • Work-up and Purification: Organic extraction followed by washing with sodium bicarbonate or sodium thiosulfate solutions is essential to remove inorganic impurities and by-products.
  • Yield Optimization: The ester intermediate route provides superior yields (>90%) compared to direct diazotization cyclization (~59%), likely due to milder conditions and better control of side reactions.
  • Scalability: The described methods use common reagents and mild conditions, indicating potential for scale-up in pharmaceutical intermediate production.
  • Characterization: ^1H NMR and mass spectrometry are standard for confirming structure and purity at each stage.

Q & A

Q. What are the key synthetic routes for 5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation or coupling reactions starting from pyrazole derivatives. For example, bromination of pyrazolo[3,4-b]pyridine precursors using bromine or N-bromosuccinimide (NBS) under controlled pH (e.g., potassium hydroxide as a base) can yield the brominated product . Ethyl ester intermediates (e.g., ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) are often hydrolyzed to the carboxylic acid using acidic or basic conditions . Key factors affecting yield include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalyst selection (e.g., palladium for cross-coupling reactions) .

Q. How can researchers verify the purity and structural identity of this compound?

Analytical methods include:

  • HPLC : To assess purity (>95% is typical for research-grade material) .
  • NMR : 1H^1H and 13C^{13}C NMR spectra confirm regioselectivity of bromination and ester hydrolysis. For example, the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C7_7H4_4BrN3_3O2_2, MW 242.03) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during halogenation or coupling steps?

  • Regioselective Bromination : Use directing groups (e.g., ester or amide functionalities) to control bromine positioning. For instance, ethyl ester derivatives of pyrazolo[3,4-b]pyridine direct bromination to the 5-position .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura couplings with aryl boronic acids while minimizing dehalogenation side reactions .
  • Temperature Control : Lower temperatures (0–25°C) reduce undesired di-bromination or decomposition .

Q. How does the bromine substituent influence the compound’s reactivity in medicinal chemistry applications?

The bromine atom serves as a versatile handle for further functionalization:

  • Cross-Coupling : Suzuki or Buchwald-Hartwig reactions replace bromine with aryl, heteroaryl, or amine groups to generate bioactive derivatives .
  • Metallation : Lithium-halogen exchange enables nucleophilic additions for alkyl or carbonyl group introductions .
  • Bioisosterism : Bromine’s size and electronegativity mimic methyl or chlorine groups in drug design, enhancing target binding .

Q. What are common contradictions in spectral data interpretation for this compound?

  • Tautomerism : The pyrazole ring exists in equilibrium between 1H and 2H tautomeric forms, leading to split peaks in NMR spectra. Deuterated DMSO or methanol stabilizes the dominant tautomer .
  • Acidic Proton Broadening : The carboxylic acid proton may appear as a broad peak or integrate inaccurately due to exchange with residual water .

Methodological Challenges and Solutions

Q. How can researchers optimize the hydrolysis of ethyl ester precursors to the carboxylic acid?

  • Acidic Hydrolysis : Use HCl (6M) in refluxing ethanol (3–6 hours) for high yields (>90%) .
  • Basic Hydrolysis : NaOH (2M) at 80°C avoids ester racemization but requires neutralization with HCl to isolate the acid .
  • Purity Control : Recrystallization from ethanol/water (1:3) removes unreacted ester or salts .

Q. What analytical techniques resolve structural ambiguities in brominated pyrazolo-pyridine derivatives?

  • X-ray Crystallography : Definitive confirmation of regiochemistry and hydrogen bonding patterns .
  • 2D NMR : COSY and HSQC distinguish overlapping proton environments in the pyrazole and pyridine rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.